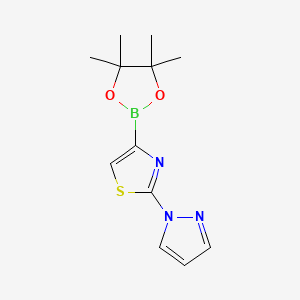

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester

Description

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester is a heterocyclic boronic ester featuring a thiazole core substituted with a pyrazole moiety at position 2 and a pinacol-protected boronic acid group at position 3. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and materials science . Its design combines the electron-rich thiazole ring, the hydrogen-bonding capability of pyrazole, and the stability of the pinacol boronate group, making it highly versatile in organic synthesis.

Properties

IUPAC Name |

2-pyrazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BN3O2S/c1-11(2)12(3,4)18-13(17-11)9-8-19-10(15-9)16-7-5-6-14-16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQUNLCXIYVGML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method is the reaction of 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid with pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products formed are biaryl or vinyl-aryl compounds.

Oxidation: The boronic ester can be oxidized to the corresponding boronic acid using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The pyrazole and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.

Functionalized Pyrazole and Thiazole Derivatives: Resulting from substitution reactions.

Scientific Research Applications

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.

Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: Investigated for its potential in drug discovery and development, particularly in the design of anticancer and anti-inflammatory agents.

Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | Core Structure | Boronate Position | Key Substituent | Molecular Formula | Molecular Weight | Reactivity Trend | Primary Applications |

|---|---|---|---|---|---|---|---|

| 2-(1H-Pyrazol-1-yl)thiazole-4-boronic ester | Thiazole | 4 | Pyrazole (position 2) | C₁₄H₁₇BN₃O₂S | 305.18 | Moderate (balanced sterics) | Anticancer agents, agrochemicals |

| 2-(tert-Butyl)thiazole-4-boronic ester | Thiazole | 4 | tert-Butyl (position 2) | C₁₃H₂₁BN₂O₂S | 296.20 | Low (steric hindrance) | Lipophilic drug intermediates |

| 1-Methyl-5-(trifluoromethyl)pyrazole-4-boronic ester | Pyrazole | 4 | CF₃ (position 5) | C₁₁H₁₆BF₃N₂O₂ | 292.07 | Low (electron withdrawal) | Fluorinated pharmaceuticals |

| 4-[2-(Pyrazol-1-yl)ethoxy]benzene boronic ester | Benzene | 4 | Pyrazole-ethoxy linker | C₁₇H₂₂BN₂O₃ | 314.19 | High (planar structure) | Kinase inhibitors |

Biological Activity

2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester is a heterocyclic compound characterized by its unique combination of a pyrazole ring, a thiazole moiety, and a boronic acid functional group. Its molecular formula is C₁₂H₁₆BN₃O₂S, with a molecular weight of 277.15 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activity and applications in organic synthesis.

Structural Characteristics

The structural features of this compound suggest possible interactions with various biological targets. The presence of the pyrazole and thiazole rings is notable, as these structures are commonly found in bioactive molecules, which may facilitate interactions with enzymes and receptors involved in disease pathways.

Potential Therapeutic Applications

Research indicates that the compound may exhibit medicinal properties, particularly in enzyme inhibition and receptor interaction studies. For instance, compounds containing thiazole derivatives have shown significant inhibitory activity against various enzymes, including phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. A related study demonstrated that thiazole derivatives could inhibit human PDE3A and PDE3B, suggesting that similar compounds may have cardiotonic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Research on thiazole derivatives has shown that modifications at specific positions can enhance their bioavailability and efficacy. For example, the introduction of hydrophobic groups or electron-withdrawing substituents can significantly increase inhibitory potency against target enzymes .

Inhibition Studies

In a comparative study involving various thiazole derivatives, compounds similar to this compound were evaluated for their inhibitory activities against specific proteins. The results indicated that certain modifications led to enhanced potency, with IC50 values reported in the low micromolar range for some derivatives .

| Compound Name | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| Compound A | 0.24 ± 0.06 | PDE3A |

| Compound B | 5.38 | Pin1 |

| Compound C | 16.42 ± 0.14 | PDE3B |

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-Pyrazol-1-yl)thiazole-4-boronic acid pinacol ester, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized thiazole intermediates. For example, boronic ester formation often employs pinacol with a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions. Reaction optimization, such as using anhydrous solvents (e.g., 1,4-dioxane) and controlled temperatures (80–110°C), is critical for minimizing side reactions like protodeboronation . Yields depend on catalyst loading (e.g., 2–5 mol%) and base selection (e.g., K₃PO₄ vs. Na₂CO₃). Evidence from analogous boronic esters shows that lower catalyst loads (1–3 mol%) can achieve >70% yields with rigorous exclusion of oxygen .

Q. How should this compound be stored to maintain stability, and what degradation products are likely?

Methodological Answer: Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic ester. Prolonged storage at room temperature leads to boronic acid formation, detectable via ¹¹B NMR or LC-MS. Degradation is accelerated by moisture, so desiccants (e.g., molecular sieves) are recommended. TCI America’s SDS advises against long-term storage due to increased hazard risks from decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns on the thiazole and pyrazole rings (e.g., coupling constants for adjacent protons).

- ¹¹B NMR : Verify boronic ester integrity (δ ~30–35 ppm for pinacol esters).

- HRMS : Validate molecular ion peaks (e.g., [M+H⁺] or [M+Na⁺]).

- FT-IR : Identify B-O stretches (~1350–1310 cm⁻¹). Cross-referencing with databases (e.g., PubChem) ensures consistency .

Advanced Research Questions

Q. How can competing side reactions during Suzuki-Miyaura coupling be mitigated when using this boronic ester?

Methodological Answer: Common issues include homocoupling and protodeboronation. Strategies:

- Pre-purification : Remove residual Pd from the boronic ester via silica gel chromatography or activated carbon.

- Additives : Use TBAB (tetrabutylammonium bromide) to stabilize Pd intermediates and reduce aggregation.

- Oxygen-free conditions : Degas solvents and employ Schlenk techniques. Evidence from similar systems shows TBAB increases yield by 15–20% .

- Temperature control : Lower temperatures (60–80°C) reduce protodeboronation but may slow coupling; kinetic studies are advised .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Methodological Answer: Impurities like deprotected boronic acids or Pd residues require:

- LC-MS/MS : Detect low-abundance species (LOQ <0.1%) using reverse-phase C18 columns and ESI ionization.

- ICP-MS : Quantify Pd contamination (target: <10 ppm).

- 2D NMR (HSQC/HMBC) : Assign structures to unknown byproducts. For example, a study on triazole boronic esters used HSQC to identify a dimeric impurity formed via oxidative coupling .

Q. How does the electronic nature of the thiazole-pyrazole scaffold influence reactivity in cross-coupling?

Methodological Answer: The electron-rich thiazole ring enhances oxidative addition efficiency with Pd⁰, while the pyrazole’s N-coordination can stabilize Pd intermediates. Computational studies (DFT) on analogous systems suggest that electron-withdrawing groups on pyrazole increase electrophilicity at the boron center, accelerating transmetallation. Hammett plots correlate σ values with reaction rates (e.g., σ = +0.5 for NO₂-substituted pyrazoles increases rate by 2x) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.